molecular formula C16H10O5 B2580417 3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one CAS No. 65543-72-8

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one

Cat. No. B2580417
CAS RN: 65543-72-8
M. Wt: 282.251
InChI Key: LTOWYDKNFDNQTL-UHFFFAOYSA-N
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Description

The compound “3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of this compound involves a Claisen–Smichdt-type condensation reaction . This synthetic route could be exploited for the generation of new compounds that belong to the isoindolo [2,1- a ]quinoline scaffold .


Molecular Structure Analysis

The molecular structure of the product was characterized and identified through 1H,13C, and APT NMR experiments . The results showed the unexpected formation of the phthalide moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The Claisen–Schmidt reaction is a key step in the synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a linear formula of C10H8O4, a CAS Number of 4743-58-2, and a molecular weight of 192.173 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing synthetic methodologies for benzofuran derivatives due to their importance in medicinal chemistry and material science. For instance, novel methods for constructing benzofuran scaffolds with quaternary centers via Rh/Co relay catalyzed C-H functionalization/annulation have been developed, highlighting the versatility of benzofurans in organic synthesis (Yuan et al., 2019). Similarly, strategies for the synthesis of libraries based on benzofuran scaffolds underscore their relevance in the development of biologically active compounds (Qin et al., 2017).

Catalysis and Reaction Mechanisms

Advancements in catalysis have enabled the efficient synthesis of complex benzofuran structures. The palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes, for example, offers a direct route to 3-alkenylbenzofurans, demonstrating the catalytic versatility in constructing heterocyclic compounds (Martínez et al., 2009).

Biological Activities and Potential Therapeutic Applications

Benzofuran derivatives are explored for their biological activities, including their potential as antimicrobial agents and inhibitors for various biological targets. Studies on benzofurano-isatins, for example, aim to discover new antimicrobial agents by synthesizing novel benzofuran-carbohydrazides with significant activity against bacterial and fungal strains (Ugale et al., 2017). Additionally, nitro-substituted 2-phenylbenzofurans derivatives are investigated as potential human monoamine oxidase inhibitors, indicating the relevance of benzofuran compounds in neurodegenerative disease research (Delogu, 2017).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The novel synthetic route used to synthesize this compound could be exploited for the generation of new compounds that belong to the isoindolo [2,1- a ]quinoline scaffold . This opens up new possibilities for the development of drugs with a wide range of biological activities .

properties

IUPAC Name

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOWYDKNFDNQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)OC3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one

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